molecular formula C18H18N4O5 B14937266 2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

Cat. No.: B14937266
M. Wt: 370.4 g/mol
InChI Key: ANHNMNYWDQYNOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of benzotriazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide typically involves the reaction of 4-oxo-1,2,3-benzotriazine with 3,4,5-trimethoxyaniline in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (Cl₂, Br₂) or alkylating agents (R-X) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of substituted benzotriazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide would depend on its specific biological target. Generally, benzotriazine derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact pathways and molecular targets would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    4-oxo-1,2,3-benzotriazine: A precursor in the synthesis of the target compound.

    3,4,5-trimethoxyaniline: Another precursor used in the synthesis.

    Other benzotriazine derivatives: Compounds with similar structures but different substituents.

Uniqueness

2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide is unique due to the presence of both the benzotriazine and trimethoxyphenyl groups, which may confer distinct chemical and biological properties compared to other similar compounds. Its specific structure allows for unique interactions with molecular targets, potentially leading to novel applications in various fields.

Properties

Molecular Formula

C18H18N4O5

Molecular Weight

370.4 g/mol

IUPAC Name

2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

InChI

InChI=1S/C18H18N4O5/c1-25-14-8-11(9-15(26-2)17(14)27-3)19-16(23)10-22-18(24)12-6-4-5-7-13(12)20-21-22/h4-9H,10H2,1-3H3,(H,19,23)

InChI Key

ANHNMNYWDQYNOE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)CN2C(=O)C3=CC=CC=C3N=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.